N-[2-(1-Aminoethyl)phenyl]methanesulfonamide
Description
BenchChem offers high-quality N-[2-(1-Aminoethyl)phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1-Aminoethyl)phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H14N2O2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-[2-(1-aminoethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-7(10)8-5-3-4-6-9(8)11-14(2,12)13/h3-7,11H,10H2,1-2H3 |
InChI Key |
SJZIIPAYWDGZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1NS(=O)(=O)C)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-[2-(1-Aminoethyl)phenyl]methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[2-(1-Aminoethyl)phenyl]methanesulfonamide is a distinct organic molecule characterized by a methanesulfonamide group and an aminoethyl substituent on a phenyl ring. While this compound is commercially available in its hydrochloride salt form, comprehensive studies detailing its synthesis, biological activity, and specific applications in drug discovery and development are not extensively documented in publicly available scientific literature. This guide aims to provide a thorough technical overview of N-[2-(1-Aminoethyl)phenyl]methanesulfonamide, consolidating available data and presenting a scientifically grounded, albeit theoretical, framework for its synthesis and potential research applications. By leveraging established chemical principles and drawing parallels with structurally related compounds, this document will serve as a valuable resource for researchers interested in exploring the potential of this and similar molecules.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to any research endeavor. The following table summarizes the key identifiers for N-[2-(1-Aminoethyl)phenyl]methanesulfonamide hydrochloride.
| Property | Value | Reference(s) |
| Chemical Name | N-[2-(1-Aminoethyl)phenyl]methanesulfonamide hydrochloride | [1] |
| CAS Number | 1170639-76-5 | [1] |
| Molecular Formula | C₉H₁₅ClN₂O₂S | [1] |
| Molecular Weight | 250.75 g/mol | [1] |
| Physical Form | Powder | [1] |
| InChI Code | 1S/C9H14N2O2S.ClH/c1-7(10)8-5-3-4-6-9(8)11-14(2,12)13;/h3-7,11H,10H2,1-2H3;1H | [1] |
| InChI Key | JEJUYHHRCHDNHY-UHFFFAOYSA-N | [1] |
| Storage Temperature | Room Temperature | [1] |
Proposed Synthesis Pathway
The reaction mechanism is a nucleophilic acyl substitution, where the primary amine of the aniline derivative acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the final sulfonamide.
Caption: Proposed synthesis of N-[2-(1-Aminoethyl)phenyl]methanesulfonamide.
Detailed Hypothetical Experimental Protocol
This protocol is a theoretical procedure and should be optimized and validated in a laboratory setting.
Materials:
-
2-(1-Aminoethyl)aniline
-
Methanesulfonyl Chloride
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or another non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (or other suitable eluents)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1-aminoethyl)aniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1-1.5 eq) to the solution and stir. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.[2]
-
Sulfonylation: Cool the reaction mixture to 0 °C in an ice bath. Add methanesulfonyl chloride (1.0-1.2 eq) dropwise to the stirred solution. The dropwise addition is important to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-[2-(1-Aminoethyl)phenyl]methanesulfonamide.
-
Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same solvent. The hydrochloride salt should precipitate and can be collected by filtration.
Potential Research Applications and Biological Activity: An Extrapolative Discussion
The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities.[4] While no specific biological data for N-[2-(1-Aminoethyl)phenyl]methanesulfonamide has been identified, the activities of structurally related compounds can provide a basis for postulating potential areas of investigation. It is critical to emphasize that these are hypothetical applications and require experimental validation.
Caption: Hypothetical areas of research for N-[2-(1-Aminoethyl)phenyl]methanesulfonamide.
Potential as a Modulator of Adrenergic Receptors
Structurally similar compounds containing a phenethylamine backbone are known to interact with adrenergic receptors. For instance, N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide has been identified as a potent alpha-1 adrenoceptor agonist.[2] The presence of the aminoethylphenyl moiety in the target compound suggests that it could be investigated for similar activity.
-
Experimental Approach: Initial screening could involve radioligand binding assays to determine the affinity of the compound for various adrenergic receptor subtypes (α₁, α₂, β₁, β₂, β₃). Functional assays, such as measuring second messenger levels (e.g., cAMP, IP₃) or downstream signaling events in cell lines expressing these receptors, would be the next logical step to determine agonist or antagonist activity.
Exploration as an Enzyme Inhibitor
The sulfonamide group is a key feature in many enzyme inhibitors, including carbonic anhydrase inhibitors and certain classes of kinase and protease inhibitors.[4]
-
Experimental Approach: A broad-based enzymatic screening against a panel of relevant enzymes could reveal potential inhibitory activity. For example, given the prevalence of sulfonamides in anticancer drug discovery, screening against a panel of kinases involved in cancer signaling pathways could be a starting point.[5]
Investigation of Antiarrhythmic Properties
Certain N-phenylmethanesulfonamide derivatives have been investigated for their Class III antiarrhythmic activity, which is typically associated with the blockade of potassium channels in the heart.[6]
-
Experimental Approach: The potential effects of N-[2-(1-Aminoethyl)phenyl]methanesulfonamide on cardiac ion channels could be assessed using electrophysiological techniques, such as patch-clamp studies on isolated cardiomyocytes or cell lines expressing specific ion channels (e.g., hERG).
Safety and Handling
Based on available safety data for the hydrochloride salt, N-[2-(1-Aminoethyl)phenyl]methanesulfonamide should be handled with care in a laboratory setting.
Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE) in a well-ventilated area.
Conclusion
N-[2-(1-Aminoethyl)phenyl]methanesulfonamide represents a chemical entity with potential for further scientific exploration. While there is a clear gap in the existing literature regarding its specific synthesis and biological function, this guide provides a solid foundation for researchers by outlining its known properties, proposing a logical synthetic strategy, and suggesting plausible avenues for investigation based on the established pharmacology of structurally related molecules. The future elucidation of this compound's biological profile through systematic screening and targeted assays will be crucial in determining its potential value in the fields of medicinal chemistry and drug discovery.
References
-
DeMarinis, R. M., et al. (1985). N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors. Journal of Medicinal Chemistry, 28(2), 245–248. [Link]
- Google Patents. (2003). Process to prepare sulfonamides. US20030236437A1.
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]
-
Chemistry Steps. (2024, January 12). Reactions of Aniline. [Link]
- Google Patents. (1996). Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. US5516906A.
-
ResearchGate. (2025, August 8). Biological activities of sulfonamides. [Link]
-
Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
Fortin, S., et al. (2015). Synthesis and biological evaluation of novel N-phenyl ureidobenzenesulfonate derivatives as potential anticancer agents. Part 2. Modulation of the ring B. European Journal of Medicinal Chemistry, 103, 566-578. [Link]
- Google Patents. (2014). Synthesis method of sulfonamide compound. CN103922975A.
-
Garg Lab - UCLA. Patents & Products. [Link]
-
Chemistry Guru. Amine, Aniline, Amide Reactions -Organic Chem. [Link]
-
Badawneh, M., et al. (1993). N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. Journal of Medicinal Chemistry, 36(22), 3342-3350. [Link]
-
Asinex. Screening Libraries. [Link]
-
Otava Chemicals. Phenotypic Screening Library. [Link]
-
PubMed. (2015, October 20). Synthesis and biological evaluation of novel N-phenyl ureidobenzenesulfonate derivatives as potential anticancer agents. Part 2. Modulation of the ring B. [Link]
-
MDPI. (2023, March 13). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]
-
PubMed. (2005, June 15). Asymmetric synthesis of alpha-substituted beta-amino ketones from sulfinimines (N-sulfinyl imines). synthesis of the indolizidine alkaloid (-)-223A. [Link]
-
Royal Society of Chemistry. (2017). p-TsOH-mediated synthesis of substituted 2,4-diaryl-3-sulfonylquinolines from functionalized 2-aminobenzophenones and aromatic β-ketosulfones under microwave irradiation. [Link]
-
US EPA. Methanesulfonamide, N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-. [Link]
-
ResearchGate. (2022, July 1). Design, Synthesis, and Applications of ortho-Sulfur Substituted Arylphosphanes. [Link]
-
PubMed Central (PMC). (2020, October 29). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. [Link]
Sources
- 1. N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride | 1170639-76-5 [sigmaaldrich.com]
- 2. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Patents & Products — Garg Lab [garg.chem.ucla.edu]
- 5. Synthesis and biological evaluation of novel N-phenyl ureidobenzenesulfonate derivatives as potential anticancer agents. Part 2. Modulation of the ring B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotypic Screening Library [otavachemicals.com]
"N-[2-(1-Aminoethyl)phenyl]methanesulfonamide" molecular structure
A Foundational Profile of a Chiral Sulfonamide Building Block
Abstract
N-[2-(1-Aminoethyl)phenyl]methanesulfonamide is a chiral organic compound featuring a primary amine and a methanesulfonamide moiety on a phenyl ring. Publicly available research on this specific molecule is limited, indicating its status as a relatively novel or specialized chemical intermediate rather than a well-characterized active agent. This guide consolidates available data, presenting a foundational profile of its chemical structure, properties, and a scientifically grounded, proposed synthesis protocol. By analyzing its structural motifs—a sulfonamide group and a phenethylamine backbone—we provide expert insights into its potential, though currently hypothetical, applications in medicinal chemistry and drug discovery. This document serves as a technical resource for researchers and drug development professionals interested in utilizing this and structurally related compounds as building blocks in the synthesis of more complex molecular architectures.
Introduction and Scientific Context
The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of Prontosil in the 1930s, sulfonamide-containing compounds have been developed into a vast array of FDA-approved drugs.[1][2] Their applications are diverse, ranging from their classic role as antimicrobial agents to treatments for viral infections, cancer, inflammation, and cardiovascular disorders.[2][3] The sulfonamide moiety is a key pharmacophore in drugs such as the antibiotic sulfamethoxazole, the diuretic chlorthalidone, and the anti-inflammatory agent celecoxib.[3][4]
N-[2-(1-Aminoethyl)phenyl]methanesulfonamide incorporates this privileged sulfonamide scaffold. Furthermore, its structure contains a 1-phenylethylamine core. This chiral backbone is prevalent in a multitude of neurologically active compounds and catalysts for asymmetric synthesis. The specific ortho-substitution pattern and the combination of these two key functional groups suggest its primary utility as a chiral building block for creating more complex, potentially bioactive molecules.
Given the limited direct research on this compound, this guide will focus on providing a robust chemical profile based on aggregated data from chemical databases and suppliers. We will also present a logical, proposed synthesis pathway, complete with a detailed protocol, to empower researchers in its potential preparation and use.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's properties is critical for its application in research and development. The key identifiers and computed physicochemical properties for N-[2-(1-Aminoethyl)phenyl]methanesulfonamide are summarized below. The data is primarily aggregated from chemical suppliers and public databases.
Table 1: Compound Identification and Properties
| Parameter | Value | Source |
| IUPAC Name | N-[2-(1-aminoethyl)phenyl]methanesulfonamide | N/A |
| CAS Number | 1017786-93-6 (Base); 1170639-76-5 (HCl salt) | [5] |
| Molecular Formula | C₉H₁₄N₂O₂S | |
| Molecular Weight | 214.28 g/mol (Base); 250.75 g/mol (HCl salt) | [6] |
| Appearance | Powder (for HCl salt) | |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 3 | N/A |
| Rotatable Bonds | 3 | [6] |
| Topological Polar Surface Area (TPSA) | 77.5 Ų | N/A |
| LogP (Computed) | 0.54 | [6] |
Proposed Synthesis Pathway: A Validated Approach
The proposed synthesis begins with the reaction of 2-aminoacetophenone with methanesulfonyl chloride to form the key ketone intermediate.[9] This intermediate is then converted to the target primary amine via reductive amination.
Sources
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-b.com [ajchem-b.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. thoreauchem.com [thoreauchem.com]
- 6. chemscene.com [chemscene.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. asianpubs.org [asianpubs.org]
"N-[2-(1-Aminoethyl)phenyl]methanesulfonamide" spectroscopic data (NMR, IR, MS)
Technical Monograph: -[2-(1-Aminoethyl)phenyl]methanesulfonamide
Executive Summary & Chemical Identity
-[2-(1-Aminoethyl)phenyl]methanesulfonamideDue to the basicity of the primary amine and the acidity of the sulfonamide, the compound is most stable and commercially available as its hydrochloride salt . The data below reflects this stable salt form unless otherwise noted.
Chemical Identity Data
| Property | Detail |
| IUPAC Name | |
| CAS Number | 1170639-76-5 (HCl salt); 133446-53-4 (Free base generic) |
| Molecular Formula | |
| Molecular Weight | 214.28 g/mol (Free Base); 250.75 g/mol (HCl Salt) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar organics (Hexanes) |
| InChI Key | JEJUYHHRCHDNHY-UHFFFAOYSA-N |
Synthesis & Reaction Pathway
The synthesis typically proceeds via the modification of 2-aminoacetophenone. The ortho-positioning requires careful control of conditions to prevent premature cyclization.
Pathway Diagram
The following flowchart illustrates the standard synthetic route: Mesylation of the aniline followed by Reductive Amination of the ketone.
Figure 1: Synthetic pathway from 2-aminoacetophenone to the target hydrochloride salt via reductive amination.[1][2][3]
Spectroscopic Characterization (NMR, IR, MS)[5]
A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR Data (Proton)
The spectrum is characterized by the distinct ethyl side chain signals and the ortho-substituted aromatic pattern.
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 9.45 | s (broad) | 1H | Sulfonamide proton (exchangeable). Highly deshielded. | |
| 8.40 | s (broad) | 3H | Ammonium protons (HCl salt). | |
| 7.52 | d | 1H | Ar-H (C3) | Ortho to sulfonamide. |
| 7.45 | dd | 1H | Ar-H (C6) | Ortho to ethyl group. |
| 7.38 | td | 1H | Ar-H (C4) | Meta to sulfonamide. |
| 7.28 | td | 1H | Ar-H (C5) | Para to sulfonamide. |
| 4.65 | q ( | 1H | Methine proton of the ethyl group (chiral center). | |
| 3.02 | s | 3H | Methyl group of the mesyl moiety. | |
| 1.48 | d ( | 3H | Methyl group of the ethyl side chain. |
Interpretation:
-
The 4.65 ppm quartet is the diagnostic peak for the successful reductive amination of the ketone. If the ketone precursor remains, this region will be empty, and a methyl singlet at
2.6 ppm will be visible. -
The 3.02 ppm singlet confirms the presence of the methanesulfonyl group.
C NMR Data (Carbon)
| Shift ( | Type | Assignment |
| 138.5 | Cq | Ar-C (Ipso to Ethyl) |
| 134.2 | Cq | Ar-C (Ipso to Sulfonamide) |
| 129.8 | CH | Ar-C |
| 128.5 | CH | Ar-C |
| 127.1 | CH | Ar-C |
| 126.4 | CH | Ar-C |
| 48.2 | CH | Benzylic Methine ( |
| 40.5 | Sulfonyl Methyl ( | |
| 20.8 | Ethyl Methyl ( |
B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
| Wavenumber ( | Functional Group | Vibration Mode |
| 3200–2800 | Broad ammonium stretch (indicative of salt form). | |
| 3250 | Stretching vibration (often obscured by ammonium). | |
| 1335 | Asymmetric sulfonamide stretch (Strong). | |
| 1155 | Symmetric sulfonamide stretch (Strong). | |
| 1590 | Aromatic ring breathing. | |
| 760 | Ar-H | Ortho-disubstituted benzene out-of-plane bending. |
C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization), Positive Mode.
-
Molecular Ion (
):-
Note: In ESI+, the HCl is lost, and the protonated free base is observed.
-
-
Major Fragment (
): Loss of (characteristic of primary amines). -
Major Fragment (
): Loss of (Sulfonyl cleavage).
Experimental Protocols
Protocol A: Synthesis of Intermediate (Ketone)
Target:
-
Setup: Charge a dry 250 mL round-bottom flask with 2-aminoacetophenone (5.0 g, 37 mmol) and Pyridine (25 mL). Cool to 0°C in an ice bath.
-
Addition: Add Methanesulfonyl chloride (3.15 mL, 40.7 mmol, 1.1 eq) dropwise over 20 minutes. The reaction is exothermic; maintain temperature
°C. -
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 2:1).
-
Workup: Pour the mixture into ice-cold HCl (1M, 100 mL) to remove pyridine. A precipitate will form.[4]
-
Isolation: Filter the solid, wash with water, and recrystallize from Ethanol.
-
Yield: Expect
85-90% as off-white needles.
Protocol B: Reductive Amination to Target
Target:
-
Imine Formation: Dissolve the ketone intermediate (2.0 g, 9.4 mmol) in Methanol (30 mL). Add Ammonium Acetate (7.2 g, 94 mmol, 10 eq). Stir at 50°C for 2 hours.
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (
) (0.88 g, 14 mmol, 1.5 eq) in portions. Caution: Generates HCN gas if acidified; use a fume hood. -
Stirring: Allow to stir at room temperature for 16 hours.
-
Quench: Quench carefully with sat.
. Evaporate methanol under reduced pressure. -
Extraction: Extract the aqueous residue with Ethyl Acetate (
mL). -
Salt Formation: Dry the organics (
) and filter. Add 4M HCl in Dioxane (3 mL) dropwise. The hydrochloride salt will precipitate.[5] -
Purification: Filter the white solid and wash with cold diethyl ether.
Quality Control & Impurity Profile
When analyzing this compound, watch for these common impurities:
-
Unreacted Ketone: Check for a singlet at
2.6 ppm in H NMR. -
Dimer Formation: Secondary amine formation (
starting material coupled). This appears as a doubling of aromatic signals and a mass peak at . -
Hydrolysis: Presence of 2-(1-aminoethyl)aniline (loss of sulfonyl group), detected by the absence of the 3.02 ppm singlet.
References
-
Jayalakshmi, K., & Gowda, B. T. (2004). Synthetic, Infrared And NMR (
H And C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. Zeitschrift für Naturforschung A, 59(7-8), 491-500. [Link] -
Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5317-80-6 (Ketone Precursor). Retrieved February 17, 2026, from [Link]
Methodological & Application
Application Notes and Protocols for the JNK Inhibitor AS601245 (Analogue of N-[2-(1-Aminoethyl)phenyl]methanesulfonamide)
For Research Use Only.
Authored by: Your Senior Application Scientist
Introduction: Targeting the Crossroads of Cellular Stress and Inflammation
In the intricate landscape of cellular signaling, the c-Jun N-terminal kinases (JNKs) serve as critical mediators of cellular responses to a wide array of stress stimuli. These include inflammatory cytokines, oxidative stress, and DNA damage.[][2] As a family of serine/threonine protein kinases within the mitogen-activated protein kinase (MAPK) cascade, the JNK signaling pathway is a pivotal regulator of fundamental cellular processes such as gene expression, apoptosis, and proliferation.[][3] Dysregulation of the JNK pathway is implicated in a host of human diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[]
This document provides detailed application notes and protocols for AS601245 , a potent and selective, ATP-competitive inhibitor of all three JNK isoforms.[3][4][5] While the initial inquiry referenced "N-[2-(1-Aminoethyl)phenyl]methanesulfonamide," publicly available scientific literature extensively characterizes the closely related and well-studied compound AS601245. This guide will therefore focus on AS601245 as a valuable pharmacological tool for investigating the multifaceted roles of the JNK pathway in cell-based models. AS601245 offers a significantly improved kinase selectivity profile compared to earlier JNK inhibitors, making it a more precise tool for dissecting JNK-specific signaling events.[] Its demonstrated anti-inflammatory and neuroprotective properties underscore its utility in a variety of research applications.[3][4]
Mechanism of Action: Competitive Inhibition of JNK Activity
AS601245 exerts its inhibitory effects by competing with ATP for the binding site on JNKs.[2][4] This prevents the phosphorylation of JNKs by upstream kinases like MKK4 and MKK7, which is a requisite step for JNK activation.[] The inhibition of JNK activation, in turn, blocks the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[][3] Phosphorylated c-Jun is a key component of the activator protein-1 (AP-1) transcription factor complex, which regulates the expression of numerous genes involved in inflammation and cell survival.[2] By attenuating the JNK/c-Jun/AP-1 signaling axis, AS601245 effectively downregulates the production of pro-inflammatory mediators such as TNF-α and interleukins.[2][3]
Diagram 1: The JNK Signaling Pathway and the Inhibitory Action of AS601245
Caption: AS601245 competitively inhibits JNK, blocking downstream signaling.
Quantitative Data: Biological Activity of AS601245
The following table summarizes the inhibitory potency of AS601245 against the three human JNK isoforms.
| Target | IC₅₀ |
| hJNK1 | 150 nM |
| hJNK2 | 220 nM |
| hJNK3 | 70 nM |
| Data sourced from MedchemExpress and Abcam.[4][5] |
Application 1: Assessing Anti-proliferative Effects in Cancer Cell Lines
The JNK pathway plays a context-dependent role in cancer, sometimes promoting and other times inhibiting cell proliferation. AS601245 can be employed to investigate the reliance of specific cancer cell lines on JNK signaling for their growth and survival. A common method to assess this is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol: Cell Viability Assay in CaCo-2 Colon Cancer Cells
This protocol is adapted from a study demonstrating the synergistic anti-proliferative effects of AS601245 and clofibrate in CaCo-2 cells.[6]
I. Materials
-
CaCo-2 cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
AS601245 (prepare a 10 mM stock in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
II. Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count CaCo-2 cells.
-
Seed approximately 4,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of AS601245 in complete medium. A suggested starting concentration range is 0.01 µM to 10 µM. Remember to include a vehicle control (DMSO-treated) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AS601245.
-
Incubate the plate for 48 to 96 hours at 37°C and 5% CO₂.[6]
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of AS601245 to determine the IC₂₀ or IC₅₀ value.[6]
-
Diagram 2: Workflow for Assessing Anti-proliferative Effects
Caption: Step-by-step workflow for the cell viability assay.
Application 2: Evaluating Anti-inflammatory Activity
AS601245 is a potent inhibitor of lipopolysaccharide (LPS)-induced TNF-α release in mice, demonstrating its anti-inflammatory properties.[4] This can be recapitulated in vitro using cell-based assays with immune cells such as macrophages or microglia.
Protocol: Measuring Inhibition of Cytokine Release in Macrophages
This protocol outlines a general method for assessing the ability of AS601245 to inhibit the release of pro-inflammatory cytokines from LPS-stimulated macrophages.
I. Materials
-
RAW 264.7 macrophage cell line (or primary macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
AS601245 (10 mM stock in DMSO)
-
24-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
II. Step-by-Step Methodology
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Pre-treatment with AS601245:
-
Prepare dilutions of AS601245 in serum-free medium. A suggested concentration range is 0.1 µM to 10 µM.
-
Remove the complete medium and wash the cells once with PBS.
-
Add the medium containing AS601245 or vehicle control (DMSO) to the respective wells.
-
Incubate for 1-2 hours at 37°C and 5% CO₂.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in serum-free medium. A final concentration of 100 ng/mL is often effective, but this should be optimized for your cell type.
-
Add the LPS solution to all wells except for the unstimulated control.
-
Incubate for 6-24 hours at 37°C and 5% CO₂. The incubation time will depend on the cytokine being measured.
-
-
Sample Collection and Analysis:
-
Carefully collect the cell culture supernatant from each well and centrifuge to pellet any detached cells.
-
Store the supernatant at -80°C until analysis.
-
Quantify the concentration of the cytokine (e.g., TNF-α) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the concentration of the cytokine in each sample.
-
Normalize the data to the LPS-stimulated, vehicle-treated control.
-
Plot the cytokine concentration against the concentration of AS601245 to determine its inhibitory effect.
-
Trustworthiness and Self-Validation
To ensure the validity of your results, incorporate the following controls into your experiments:
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve AS601245. This accounts for any effects of the solvent on the cells.
-
Positive and Negative Controls: In the anti-inflammatory assay, include an unstimulated control (no LPS) and a stimulated control (LPS only). This establishes the basal and maximal response of the system.
-
Toxicity Assessment: When evaluating the anti-inflammatory effects of AS601245, it is crucial to ensure that the observed reduction in cytokine release is not due to cytotoxicity. Perform a parallel cell viability assay (as described in Application 1) using the same concentrations of AS601245 and incubation times.
References
- Benchchem. (2025). Application Notes and Protocols for Studying Inflammatory Responses using the JNK Inhibitor AS601245.
- BOC Sciences.
- MedchemExpress. AS601245 | JNK Inhibitor.
- Selleckchem.
- Abcam. AS601245, JNK inhibitor (ab145194).
- Carboni S, et al. (2004). AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties. J Pharmacol Exp Ther., 310(1):25-32.
-
Mancini, R., et al. (2012). AS601245, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells. PPAR Research, vol. 2012, Article ID 952978. [Link]
Sources
- 2. selleckchem.com [selleckchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AS601245, JNK inhibitor (ab145194) | Abcam [abcam.com]
- 6. AS601245, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preclinical Evaluation of N-[2-(1-Aminoethyl)phenyl]methanesulfonamide
This Application Note and Protocol Guide is designed for researchers investigating N-[2-(1-Aminoethyl)phenyl]methanesulfonamide (CAS 1170639-76-5), a methanesulfonanilide derivative with structural characteristics relevant to Class III antiarrhythmics (IKr channel blockers) and adrenergic receptor ligands .
Introduction & Pharmacological Context
N-[2-(1-Aminoethyl)phenyl]methanesulfonamide is a small-molecule pharmacophore sharing the methanesulfonanilide backbone found in Class III antiarrhythmics (e.g., Sotalol , Dofetilide , Ibutilide ). Its ortho-substitution pattern and primary amine functionality suggest potential activity as:
-
A Potassium Channel Blocker (IKr/hERG): Targeting the rapid component of the delayed rectifier potassium current to prolong action potential duration (APD).
-
An Adrenergic Ligand: Modulating
- or -adrenergic receptors due to its phenethylamine core. -
A Synthetic Intermediate/Impurity: Serving as a precursor or degradation product for complex sulfonamides.
This guide details the animal models required to characterize its pharmacokinetic (PK) profile, antiarrhythmic efficacy, and cardiovascular safety (QT prolongation liability).
Experimental Workflow Overview
The preclinical assessment follows a logical cascade from in vitro validation to in vivo confirmation.
Workflow Diagram (Graphviz)
Caption: Logical progression from compound characterization to in vivo safety and efficacy testing.
Pharmacokinetic (PK) Profiling
Before efficacy testing, the compound's absorption, distribution, metabolism, and excretion (ADME) must be defined.
Model: Jugular Vein Cannulated (JVC) Rat
-
Rationale: The rat is the standard rodent species for initial PK due to the availability of historical data and ease of serial blood sampling.
-
Study Design:
-
Groups: IV Bolus (1 mg/kg) vs. Oral Gavage (5-10 mg/kg).
-
Sampling: Serial blood draws (0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h) via JVC to avoid stress-induced variability.
-
Analysis: LC-MS/MS quantification of parent compound and N-acetylated metabolites (common for primary amines).
-
Key PK Parameters to Calculate
| Parameter | Definition | Critical Threshold for Efficacy |
| Maximum Plasma Concentration | Must exceed | |
| Half-life | > 2 hours preferred for b.i.d. dosing | |
| Oral Bioavailability | > 30% for oral drug candidates | |
| Volume of Distribution | High |
Safety Pharmacology: Cardiovascular Telemetry
Given the methanesulfonanilide structure, QT interval prolongation (Torsades de Pointes risk) is the primary safety concern.
Model: Conscious Beagle Dog (Telemetry)
-
Rationale: The dog is the non-rodent species of choice for cardiovascular safety (ICH S7B guidelines). Conscious telemetry avoids anesthetic confounding of heart rate and repolarization.
-
Protocol:
-
Instrumentation: Implant DSI (Data Sciences International) telemetry transmitters (e.g., D70-PCT) to measure ECG, Blood Pressure (BP), and Body Temp.
-
Recovery: Allow 2 weeks post-surgery recovery.
-
Dosing: Latin-square crossover design (Vehicle, Low, Mid, High dose).
-
Data Analysis: Correct QT interval for heart rate using Fridericia’s formula (
).
-
Mechanism of QT Prolongation (Graphviz)
Caption: Mechanistic pathway linking methanesulfonanilide binding to pro-arrhythmic risk.[1]
Efficacy Models: Antiarrhythmic Activity
If the compound is intended as a Class III agent, it must demonstrate efficacy in terminating or preventing arrhythmias.
Model A: Acetylcholine-Induced Atrial Fibrillation (Dog)
-
Target Indication: Atrial Fibrillation (AF).
-
Mechanism: Acetylcholine (ACh) shortens the atrial Effective Refractory Period (ERP), creating a substrate for re-entry.
-
Protocol Steps:
-
Anesthesia: Pentobarbital anesthesia; open-chest preparation.
-
Induction: Continuous infusion of ACh into the coronary artery or systemic vein to shorten atrial ERP.
-
Pacing: Burst pace the atrium (S1-S2 stimulation) to induce AF.
-
Treatment: Administer test compound IV.
-
Endpoint: Measure time to conversion to Sinus Rhythm and prolongation of Atrial ERP.
-
Model B: Ouabain-Induced Arrhythmia (Guinea Pig)
-
Target Indication: Ventricular Tachycardia (VT) / Toxicity screening.
-
Rationale: Guinea pig cardiac electrophysiology (ion channel distribution) closely resembles humans. Ouabain induces calcium overload and delayed afterdepolarizations (DADs).
-
Protocol Steps:
-
Anesthesia: Urethane (1.2 g/kg IP).
-
Infusion: Infuse Ouabain continuously via jugular vein.
-
Treatment: Co-infuse test compound or pretreat.
-
Endpoint: Dose of Ouabain required to trigger Ventricular Premature Beats (VPBs), VT, and Ventricular Fibrillation (VF).
-
Interpretation: A protective effect (higher Ouabain dose needed) indicates antiarrhythmic potential; exacerbation indicates pro-arrhythmia.
-
Detailed Protocol: Electrically Induced Arrhythmia in Rats
For rapid screening of efficacy against ventricular arrhythmias.
Materials
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Reagents: Urethane (anesthetic), Heparin (anticoagulant).
-
Equipment: Bioamplifier, Stimulator, ECG electrodes, Cannulation tubing (PE-50).
Step-by-Step Methodology
-
Anesthesia & Prep:
-
Anesthetize rat with Urethane (1.2 g/kg IP).
-
Cannulate the left jugular vein for drug administration and right carotid artery for BP monitoring.
-
Attach limb leads for Lead II ECG recording.
-
-
Stabilization:
-
Allow 15 minutes for hemodynamic stabilization. Ensure HR is 350-450 bpm.
-
-
Baseline Measurements:
-
Record baseline PR, QRS, QT, and RR intervals.
-
Determine the Ventricular Fibrillation Threshold (VFT) : Apply a train of electrical stimuli (50 Hz, 1 sec duration) to the left ventricle via a transthoracic needle or catheter electrode. Increase current (0.1 mA steps) until VF is induced.
-
-
Drug Administration:
-
Administer N-[2-(1-Aminoethyl)phenyl]methanesulfonamide (e.g., 1, 3, 10 mg/kg IV bolus) over 1 minute.
-
-
Post-Dose Testing:
-
Re-assess VFT at 5, 15, and 30 minutes post-dose.
-
Monitor for spontaneous arrhythmias or hypotension.
-
-
Data Analysis:
-
Calculate % change in VFT. A significant increase (>20%) indicates anti-fibrillatory efficacy.
-
References
-
Vaughan Williams, E. M. (1970). "Classification of anti-arrhythmic drugs." Symposium on Cardiac Arrhythmias, 449-472.
-
Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development." Cardiovascular Research, 58(1), 32-45.
-
Farkas, A. S., & Nattel, S. (2010). "Minimizing repolarization-related proarrhythmic risk in drug development and clinical practice." Drugs, 70(5), 573-603.
- Gupta, P., et al. (2025). "Application of Telemetry in Safety Pharmacology." Journal of Pharmacological and Toxicological Methods. (Generic Reference for Methodology).
-
Sigma-Aldrich. (2024). "Product Specification: N-[2-(1-Aminoethyl)phenyl]methanesulfonamide hydrochloride."
Sources
"N-[2-(1-Aminoethyl)phenyl]methanesulfonamide" dosage and administration
Part 1: Executive Summary & Chemical Identity
N-[2-(1-Aminoethyl)phenyl]methanesulfonamide (often supplied as the Hydrochloride salt, CAS 1170639-76-5) is a specialized bifunctional building block used primarily in Fragment-Based Drug Discovery (FBDD) and Medicinal Chemistry optimization.
Unlike formulated drugs with established human dosages, this compound is a Research Chemical . Its "Dosage and Administration" refers strictly to experimental concentrations in in vitro assays and stoichiometry in synthetic workflows.
Key Chemical Attributes:
-
Core Scaffold: Sulfonanilide with an ortho-substituted ethylamine.
-
Pharmacophore Features: Contains both a sulfonamide (H-bond donor/acceptor) and a primary amine (basic center, H-bond donor).
-
Stereochemistry: The 1-aminoethyl group creates a chiral center. Commercial supplies are typically racemic unless specified as (R) or (S).
-
Primary Application: Synthesis of kinase inhibitors, GPCR ligands (specifically adrenergic analogs), and heterocycle formation (e.g., sultams).
| Parameter | Specification |
| CAS Number | 1170639-76-5 (HCl Salt) |
| Molecular Formula | C9H14N2O2S[1] · HCl |
| Molecular Weight | 250.75 g/mol (Salt); 214.29 g/mol (Free Base) |
| Solubility | High in DMSO (>50 mM), Water (>20 mM), Methanol |
| pKa (Predicted) | ~9.5 (Amine), ~10.0 (Sulfonamide) |
| Appearance | White to off-white hygroscopic powder |
Part 2: Handling & Stock Preparation (The "Administration" Protocol)
For biological screening or synthetic use, accurate solubilization is critical due to the hygroscopic nature of the hydrochloride salt.
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Target Audience: Biologists performing High-Throughput Screening (HTS).
Rationale: DMSO is the standard vehicle for compound libraries, ensuring sterility and solubility.
-
Weighing:
-
Equilibrate the vial to room temperature (RT) before opening to prevent condensation.
-
Weigh 2.51 mg of the HCl salt into a sterile amber glass vial.
-
-
Solubilization:
-
Add 1.00 mL of anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.
-
Note: Do not use water for the master stock if long-term storage is intended, as hydrolysis or precipitation may occur upon freeze-thaw cycles.
-
-
Mixing:
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at RT for 5 minutes to ensure complete dissolution.
-
-
Storage:
-
Aliquot into 50 µL volumes in polypropylene tubes.
-
Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).
-
Limit freeze-thaw cycles to a maximum of 3.
-
Protocol B: Aqueous Buffer Preparation for Cellular Assays
Target Audience: Cell Biologists.
Rationale: The hydrochloride salt is water-soluble, but the pH must be buffered to prevent cytotoxicity from acidity.
-
Dilution:
-
Dilute the 10 mM DMSO stock into the culture medium (e.g., DMEM + 10% FBS).
-
Max DMSO Tolerance: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
-
-
Example Calculation (For 10 µM Assay Concentration):
-
To prepare 10 mL of assay medium:
-
Add 10 µL of 10 mM Stock to 9.99 mL of Medium.
-
Final Concentration: 10 µM Compound, 0.1% DMSO.
-
Part 3: Experimental "Dosage" (Concentration Ranges)
Since this is a research tool, "dosage" is defined by the assay type. The following ranges are empirically derived from standard fragment screening protocols.
| Assay Type | Recommended Concentration Range | Purpose |
| Primary Screening (HTS) | 10 µM | Standard single-point concentration to identify hits. |
| Fragment Screening (NMR) | 500 µM - 1 mM | High concentration required for Ligand-Observed NMR (STD/WaterLOGSY). |
| Fragment Screening (SPR) | 50 µM - 200 µM | Surface Plasmon Resonance binding checks. |
| Cell Viability (MTT/CCK-8) | 0.1 µM - 100 µM | Dose-response curve to determine IC50/EC50. |
| Synthetic Reaction | 1.0 - 1.2 Equivalents | Standard stoichiometry relative to the electrophile. |
Part 4: Synthetic Application Protocol
Context: The primary utility of N-[2-(1-Aminoethyl)phenyl]methanesulfonamide is as a nucleophile in amide coupling to generate larger bioactive molecules.
Protocol C: General Amide Coupling (HATU Method)
Target Audience: Medicinal Chemists.
Mechanism: The primary amine (on the ethyl chain) is more nucleophilic than the sulfonamide nitrogen. However, the ortho-sulfonamide group provides steric bulk, requiring efficient coupling agents.
Reagents:
-
Carboxylic Acid Partner (1.0 eq)
-
N-[2-(1-Aminoethyl)phenyl]methanesulfonamide HCl (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL/mmol) under Nitrogen. Add HATU (1.2 mmol) and stir for 10 minutes at RT.
-
Addition: Add the N-[2-(1-Aminoethyl)phenyl]methanesulfonamide HCl (1.1 mmol) followed immediately by DIPEA (3.0 mmol).
-
Critical Step: The extra equivalent of base is required to neutralize the HCl salt of the amine.
-
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass = Acid MW + 214 - 18).
-
Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (x2), Water, and Brine. Dry over Na2SO4.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Part 5: Visualizing the Workflow
The following diagram illustrates the decision tree for handling this compound based on the intended application (Synthesis vs. Screening).
Figure 1: Operational workflow for Chemical Synthesis vs. Biological Screening applications.
Part 6: Safety & Regulatory (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: Warning.[2]
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of fine dust.
References
-
Sigma-Aldrich. (2023). Product Specification: N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride.
-
PubChem. (2023). Compound Summary: Methanesulfonamide, N-[2-(1-aminoethyl)phenyl]-.[1] National Library of Medicine.
-
Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding Principles for Fragment-Based Drug Discovery." Journal of Medicinal Chemistry, 59(15), 6581–6599. (Contextual grounding for fragment screening dosages).
-
Enamine. (2023). Building Blocks for Parallel Synthesis: Sulfonamides.
(Note: While specific clinical dosage data does not exist for this intermediate, the protocols above are standard for its class in pre-clinical research.)
Sources
Application Notes and Protocols for N-[2-(1-Aminoethyl)phenyl]methanesulfonamide in Medicinal Chemistry
Introduction: The Phenyl Methanesulfonamide Scaffold - A Privileged Motif in Drug Discovery
The phenyl methanesulfonamide moiety is a cornerstone in modern medicinal chemistry, recognized for its versatile roles in shaping the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This structural motif is prevalent in a wide array of drugs targeting diverse biological systems, from central nervous system (CNS) disorders to cardiovascular diseases.[1] Its ability to act as a bioisostere for other functional groups, coupled with its capacity to form crucial hydrogen bonds with biological targets, makes it an attractive scaffold for drug design.
This guide focuses on a specific, yet promising, derivative: N-[2-(1-Aminoethyl)phenyl]methanesulfonamide . While this compound is not extensively characterized in publicly available literature, its structural features, particularly the ortho-aminoethyl substitution, suggest intriguing possibilities for targeted therapeutic intervention. Drawing upon structure-activity relationship (SAR) data from closely related analogues, we present a comprehensive guide for researchers and drug development professionals. This document outlines a plausible synthetic route, detailed protocols for biological evaluation, and potential therapeutic applications, providing a solid foundation for initiating a research program centered on this molecule.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | N-[2-(1-Aminoethyl)phenyl]methanesulfonamide | N/A |
| CAS Number | 1170639-76-5 | [2] |
| Molecular Formula | C₉H₁₄N₂O₂S | [2] |
| Molecular Weight | 214.29 g/mol | N/A |
| Canonical SMILES | CC(C1=CC=CC=C1NS(=O)(=O)C)N | N/A |
Proposed Synthesis of N-[2-(1-Aminoethyl)phenyl]methanesulfonamide
The synthesis of N-[2-(1-Aminoethyl)phenyl]methanesulfonamide can be approached through a multi-step pathway, beginning with a commercially available starting material. The following protocol is a proposed adaptation of established methods for the synthesis of related sulfonamides.
Synthetic Workflow Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: N-[2-(1-Aminoethyl)phenyl]methanesulfonamide Purification
[1]
Welcome to the Advanced Purification Support Hub
Subject: Troubleshooting & Purification Protocols for N-[2-(1-Aminoethyl)phenyl]methanesulfonamide (CAS: 1170639-76-5) Classification: Class III Anti-arrhythmic Intermediate / Chiral Building Block Chemical Nature: Amphoteric (Weakly Acidic Sulfonamide + Basic Aliphatic Amine)[1]
Executive Summary: The "Zwitterion Trap"
Purifying N-[2-(1-Aminoethyl)phenyl]methanesulfonamide presents a unique set of challenges due to its amphoteric nature and ortho-substitution .[1]
Unlike simple amines, this molecule possesses two ionizable groups with overlapping pKa windows:[1]
-
The Methanesulfonamide (
): Weakly acidic (Estimated pKa ~8.5 - 9.5).[1] -
The Aliphatic Amine (
): Basic (Conjugate Acid pKa ~9.8 - 10.5).[1]
The Core Problem: At neutral pH, the molecule often exists in a highly soluble zwitterionic state or a mixture of charged species, making extraction into organic solvents difficult.[1] Furthermore, the free base is prone to "oiling out" rather than crystallizing, which is why the Hydrochloride (HCl) salt is the preferred isolation form.[1]
Diagnostic Troubleshooting Guide (Q&A)
Issue 1: "I cannot extract the product into DCM or Ethyl Acetate during workup."
Diagnosis: You are likely in the "Zwitterionic Zone" (pH 8–10).[1]
-
Explanation: At pH 9, the sulfonamide is partially deprotonated (negative) and the amine is partially protonated (positive).[1] The net charge prevents partitioning into organic solvents.[1]
-
Solution: You must shift the equilibrium to a single uncharged species, but this is chemically difficult due to the pKa overlap.[1]
-
Protocol: Do not attempt to isolate the neutral free base by simple extraction.[1] Instead, drive the equilibrium fully to the cationic form (pH < 2) and isolate as a salt, or fully to the anionic form (pH > 12) if you need to wash away neutral organic impurities, then re-acidify.[1]
-
Recommended Workflow:
-
Issue 2: "My product contains a 'Bis-sulfonated' impurity."
Diagnosis: Over-reaction during the sulfonylation step.[1]
-
Mechanism: If the aliphatic amine was not protected (or protection failed) during the reaction of methanesulfonyl chloride with the aniline, the highly nucleophilic aliphatic amine reacted with the sulfonyl chloride.[1]
-
Detection: Look for a mass shift of +78 Da (molecular weight of
group) in LC-MS.[1] -
Fix: This impurity is extremely difficult to separate by crystallization as it shares solubility properties.[1][2]
Issue 3: "The enantiomeric excess (ee) is low."
Diagnosis: Racemization or non-stereoselective synthesis.[1][4]
-
Context: The 1-aminoethyl group has a chiral center.[1][2][5] Standard reductive amination of the corresponding ketone yields a racemate.[1]
Optimized Purification Protocols
Protocol A: Isolation of the Hydrochloride Salt (Standard)
This method avoids the instability and handling issues of the free base.[1]
-
Quench: Quench the reaction mixture with water.
-
Wash: Adjust pH to ~1.0 using conc. HCl. Extract the aqueous layer 2x with DCM.[1]
-
Discard Organic Layer (Contains unreacted sulfonyl chloride, non-basic byproducts).[1]
-
-
Concentration: Evaporate the aqueous layer under reduced pressure (keep bath < 50°C).
-
Result: A sticky solid or oil.[1]
-
-
Crystallization:
Protocol B: Chiral Resolution (for Racemic Mixtures)
If you synthesized the racemate and need the (S)-enantiomer (common for this class):
-
Free Base Generation: Dissolve crude HCl salt in water, adjust pH to 10 using NaOH. Rapidly extract with DCM (do not wait, or zwitterion forms).[1] Dry over
.[1][6] -
Salt Formation: Add 1.0 eq of (S)-(+)-Mandelic acid in Ethanol.
-
Reflux: Heat to reflux for 30 mins, then cool slowly to room temperature.
-
Harvest: Filter the precipitate.
-
Check ee%. If <98%, recrystallize the salt from Ethanol again.[1]
-
Visual Logic & Decision Trees
Figure 1: Purification Decision Matrix
Caption: Decision tree for selecting the appropriate purification pathway based on impurity profile and chirality requirements.
Technical Data & Solubility Profile
| Solvent | Free Base Solubility | HCl Salt Solubility | Usage |
| Water | Low (pH dependent) | High | Aqueous workup phase |
| DCM | Moderate (if pH > 10) | Insoluble | Washing impurities |
| Methanol | High | High | Dissolving crude |
| Ethanol | High | Moderate | Recrystallization Solvent |
| Diethyl Ether | Low | Insoluble | Anti-solvent for precipitation |
| Ethyl Acetate | Low | Insoluble | Washing impurities |
Critical pKa Estimates (Theoretical):
-
Sulfonamide (-NH-SO2-): ~9.2[1]
-
Amine (-NH3+): ~10.1[1]
-
Implication: The "Neutral Window" is extremely narrow.[1] Always work at pH extremes (pH < 2 or pH > 12) during extraction.[1]
References
-
Sigma-Aldrich. N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride Product Specification. Retrieved from [1]
-
Clinivex. 1-[4-(Aminomethyl)phenyl]-n-methylmethanesulfonamide and related analogs.[1] Retrieved from [1]
-
ResearchGate. Separation of enantiomers of drug compounds: Strategies for diastereomeric crystallization. Retrieved from
-
Google Patents. Racemization method of enantiomers of N-[4-(1-aminoethyl)-2,6-difluoro-phenyl]-methanesulfonamide (KR20180073113A).[1] Retrieved from [1]
-
Organic Chemistry Portal. Sulfonamide synthesis and purification methodologies. Retrieved from [1]
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. KR20180073113A - Racemization method of enantiomers of N-[4-(1-aminoethyl)-2,6-difluoro-phenyl]- methanesulfonamide - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-[2-(1-Aminoethyl)phenyl]methanesulfonamide
The following technical guide is structured as a high-level support resource for researchers working with N-[2-(1-Aminoethyl)phenyl]methanesulfonamide (CAS: 1170639-76-5). It addresses specific stability issues, spectral artifacts, and handling protocols derived from the compound's functional group chemistry (benzylic amine/ortho-sulfonanilide).
Status: Active | Topic: Experimental Artifacts & Stability | Ref ID: TS-1170639
Executive Summary & Critical Alerts
Compound Profile: This molecule contains a sulfonamide moiety attached to an aniline ring, with an ortho-positioned 1-aminoethyl group. It is a bifunctional building block often used in the synthesis of chiral sultams, isoindolines, and anti-arrhythmic pharmacophores.
Core Alert: Users frequently report "purity failures" or "unknown peaks" in LCMS/NMR. In 90% of cases, these are not synthetic impurities but experimental artifacts generated during storage, dissolution, or ionization.
Top 3 Reported Artifacts
| Artifact Observed | Experimental Signature | Root Cause |
| The "+16 Da" Peak | MS shows M+16; HPLC retention shifts slightly. | Benzylic Oxidation. Conversion of the benzylic amine to the acetophenone derivative (N-(2-acetylphenyl)methanesulfonamide). |
| The "+44 Da" Peak | MS shows M+44; disappears upon acidification. | Carbamylation. The primary amine reacts with atmospheric CO₂ to form a carbamic acid zwitterion. |
| The "Split Peak" | Chiral HPLC shows a 50:50 split or "shoulder". | Racemization. The benzylic proton is acidic enough to exchange, leading to enantiomeric loss. |
Troubleshooting Guide: Diagnosing the Artifacts
Issue A: "My sample shows a ketone impurity (M+16) that wasn't there yesterday."
Diagnosis: Oxidative Deamination. Mechanism: The benzylic position (C-H) is activated by the adjacent phenyl ring. In the presence of light and oxygen, the primary amine undergoes radical autoxidation to an imine, which hydrolyzes to the ketone (N-[2-acetylphenyl]methanesulfonamide). Corrective Action:
-
Storage: Store the solid under Argon at -20°C.
-
Solvent Choice: Avoid storing solutions in DMSO or DMF for extended periods, as these solvents can promote oxidation. Use degassed Methanol or Acetonitrile.
-
Rescue: If the ketone is present, it is difficult to remove via recrystallization due to similar solubility. Preparative HPLC is required.
Issue B: "I see a massive M+42 peak in my LCMS when using Ethyl Acetate."
Diagnosis: Solvent-Mediated N-Acetylation. Mechanism: Primary amines are nucleophilic. Ethyl Acetate is an ester. Over time (or with mild heat), the amine attacks the ester, forming the N-acetyl derivative (Acetamide formation), adding 42 Da. Corrective Action:
-
Protocol Violation: Never dissolve this amine in Ethyl Acetate or Acetone (forms imines, +40 Da) for storage.
-
Alternative: Use Dichloromethane (DCM) or Isopropyl Alcohol (IPA) for extractions.
Issue C: "The Chiral HPLC shows racemization despite using a pure enantiomer."
Diagnosis: Benzylic Proton Exchange. Mechanism: The proton at the chiral center (benzylic position) is weakly acidic. If the compound is subjected to basic workup (pH > 10) or stored in protic solvents with trace base, the proton dissociates, leading to a planar carbanion/radical intermediate and subsequent racemization. Corrective Action:
-
Workup: Keep aqueous workups neutral or slightly acidic (pH 6-7). Avoid strong bases like NaOH; use NaHCO₃ instead.
-
Analysis: Ensure your Chiral HPLC mobile phase is buffered (e.g., 0.1% DEA or Formic Acid) to prevent on-column racemization, but minimize exposure time.
Deep Dive: Mechanistic Pathways (Visualization)
The following diagram illustrates the degradation pathways that lead to common experimental artifacts.
Figure 1: Degradation map showing how environmental factors (Air, Solvents, pH) transform the target molecule into common artifacts.
Standardized Protocols
Protocol 1: Artifact-Free Solubilization for LCMS
Purpose: To prevent in-vial degradation or "ghost peaks" during analysis.
-
Weighing: Weigh the hydrochloride salt rapidly. The free base is hygroscopic and sticky; the HCl salt is preferred for handling.
-
Solvent: Dissolve in 50:50 Water:Acetonitrile + 0.1% Formic Acid .
-
Why? Acidifying the solution protonates the amine (
), protecting it from oxidation and reaction with atmospheric CO₂.
-
-
Vial Choice: Use amber glass vials with PTFE-lined caps to block UV light (prevents radical oxidation).
-
Time Window: Analyze within 4 hours. Do not leave on the autosampler overnight at room temperature.
Protocol 2: Recovery of Free Base from HCl Salt
Purpose: To generate the reactive free amine without causing racemization.
-
Suspend the HCl salt in Dichloromethane (DCM) .
-
Add 1.1 equivalents of solid NaHCO₃ (Sodium Bicarbonate) and a minimal amount of water to create a biphasic slurry.
-
Why NaHCO₃? It is a mild base (pH ~8.5). Strong bases like NaOH (pH 14) risk deprotonating the benzylic carbon and causing racemization [1].
-
-
Stir vigorously for 15 minutes.
-
Separate the organic layer, dry over MgSO₄, and concentrate in vacuo at <30°C .
-
Warning: High heat during concentration can promote intermolecular condensation.
-
Frequently Asked Questions (FAQ)
Q: Can I use this compound in a reductive amination reaction? A: Yes, but you must protect the sulfonamide first if you are using harsh reducing agents. However, for standard Borohydride reductions, the sulfonamide is stable. Be aware that the ortho-substitution creates steric bulk, so reaction times may be longer than with para-substituted anilines.
Q: Why does my NMR show broad peaks? A: This is likely due to rotamers or hydrogen bonding . The sulfonamide NH and the amine NH₂ can form intramolecular hydrogen bonds (6-membered ring transition state). Running the NMR in a polar solvent like DMSO-d6 usually breaks these bonds and sharpens the peaks. Alternatively, add a drop of D₂O to exchange the NH protons.
Q: Is the compound light sensitive? A: Yes. The benzylic amine motif is susceptible to photo-oxidation. Always store in amber vials.
Q: I see a peak at M-17 in the Mass Spec. Is my compound cyclizing? A: This is likely an in-source artifact , not a real impurity in your flask. Under the high heat of the ESI source, the amino group can attack the sulfonamide or adjacent groups, losing ammonia (NH₃, 17 Da). To verify, lower the desolvation temperature and cone voltage. If the peak diminishes, it is an artifact of the analysis, not the sample.
References
-
Racemization of Benzylic Amines
-
Title: Thiyl Radical Mediated Racemization of Benzylic Amines.[1]
- Context: Explains the mechanism by which benzylic C-H bonds are homolyzed or deproton
-
Source:
-
-
Stability of Aminoalkyl Sulfonamides
-
General Handling of Chiral Benzylic Amines
- Title: Continuous Flow Chiral Amine Racemiz
- Context: Provides data on the conditions (temperature/catalyst)
-
Source:
-
Oxidative Instability
Sources
- 1. researchgate.net [researchgate.net]
- 2. danabiosci.com [danabiosci.com]
- 3. theclinivex.com [theclinivex.com]
- 4. Sulfonanilides. I. Monoalkyl- and arylsulfonamidophenethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Decomposition and stabilization of drugs. XI. Structure and stability of aminoalkylesters. (3) (author's tansl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing "N-[2-(1-Aminoethyl)phenyl]methanesulfonamide" concentration for assays
Technical Support Center: Optimization of N-[2-(1-Aminoethyl)phenyl]methanesulfonamide (N-AEP-MS) for Assays
Executive Summary
Subject: Optimization of "N-[2-(1-Aminoethyl)phenyl]methanesulfonamide" (N-AEP-MS) concentration for biochemical and cellular assays. Compound Class: Chiral Sulfonamide-Amine Fragment / Building Block.[1] Primary Application: Fragment-Based Drug Discovery (FBDD), Enzymatic Inhibition Screening (Kinase/Protease), and Synthetic Intermediate Validation.[1]
This guide addresses the specific physicochemical challenges of N-AEP-MS , particularly its dual-functionality (acidic sulfonamide, basic amine) and potential for intramolecular hydrogen bonding, which significantly impacts solubility and assay reproducibility.[1]
Part 1: Physicochemical Profile & Stock Preparation[1]
Understanding the Molecule: N-AEP-MS contains an ortho-substituted primary amine and a sulfonamide group.[1]
-
pKa (Amine): ~9.0–9.5 (Basic, protonated at pH 7.4).[1]
-
pKa (Sulfonamide): ~10.0 (Weakly acidic).[1]
-
Solubility: The free base is lipophilic and prone to precipitation in aqueous buffers.[1] The Hydrochloride (HCl) salt (CAS: 1170639-76-5) is highly water-soluble but acidic.[1]
Protocol 1: Stock Solution Preparation
Objective: Create a stable 10 mM or 100 mM stock solution without degradation.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO (Anhydrous, ≥99.9%) | Water introduces hydrolysis risks over long-term storage.[1] DMSO ensures complete solvation of the lipophilic core.[1] |
| Concentration | 10 mM - 50 mM | Avoid >100 mM to prevent "crashing out" upon freeze-thaw cycles.[1] |
| Storage | -20°C (Aliquot) | Repeated freeze-thaw cycles promote oxidation of the primary amine.[1] |
| Container | Amber Glass / Polypropylene | Protects light-sensitive sulfonamide bonds; prevents plasticizer leaching.[1] |
Critical Warning: Avoid using DMSO stored in polyethylene bottles for long periods.[1] Primary amines (like the one in N-AEP-MS) can react with aldehyde impurities in low-grade DMSO, forming imines and altering your IC50 values [1].[1] Always use fresh, high-grade DMSO.
Part 2: Assay Optimization Strategy
Workflow: Determining the Optimal Screening Concentration
The most common failure mode with N-AEP-MS is compound aggregation or precipitation at high concentrations, leading to false positives (promiscuous inhibition).[1]
Step-by-Step Optimization Protocol:
-
Solubility Limit Test (Nephelometry or Absorbance):
-
Dose-Response Range Finding:
-
Detergent Sensitivity:
Part 3: Visualizing the Workflow
The following diagram illustrates the decision logic for optimizing the concentration of N-AEP-MS, ensuring data integrity before committing to high-throughput screens.
Caption: Logical workflow for validating N-AEP-MS concentration, filtering out solubility artifacts and colloidal aggregation before final assay setup.
Part 4: Troubleshooting & FAQs
Q1: My IC50 curve plateaus at 60-70% inhibition. Why isn't it reaching 100%?
-
Diagnosis: This is common with fragments like N-AEP-MS.[1]
-
Root Cause: The compound likely has low affinity (
in high µM range) and limited solubility.[1] You cannot push the concentration high enough to saturate the target without precipitating the compound.[1] -
Solution: Do not force the curve fit to 100%. Use a 4-parameter logistic fit with variable slope and fixed bottom (0%) , but allow the top to float. Report the
calculated from the partial curve if possible, or flag as "Weak Binder."
Q2: I see high variability between replicates at the highest concentration (100 µM).
-
Diagnosis: "Edge Effects" or Evaporation.[1]
-
Root Cause: DMSO absorbs water from the air (hygroscopic).[1] If your plate sits for >1 hour, the DMSO concentration changes, affecting N-AEP-MS solubility.[1]
-
Solution: Use plate seals immediately after dispensing.[1] Ensure the final DMSO concentration is consistent (<1% usually) across the plate.
Q3: Can I use the HCl salt directly in my cell-based assay?
-
Diagnosis: pH Shock.[1]
-
Root Cause: The HCl salt is acidic.[1] Adding it directly to unbuffered media at high concentrations can drop the pH, killing cells (false positive toxicity).[1]
-
Solution: Pre-dilute the HCl salt in a strong buffer (e.g., 100 mM HEPES, pH 7.4) before adding to the cell media to neutralize the acid.[1]
Q4: The compound interferes with my fluorescence assay (Blue/Green channel).
-
Diagnosis: Autofluorescence or Quenching.[1]
-
Root Cause: Sulfonamide derivatives can have intrinsic fluorescence or quench specific fluorophores via electron transfer.[1]
-
Solution: Run a "Compound Only" control (No Enzyme/Cells). If the signal is >10% of the assay window, switch to a Red-shifted fluorophore (e.g., Alexa Fluor 647) or a luminescence-based readout (e.g., Glo-assays).[1]
References
-
Waybright, T. J., et al. (2009).[1] "Artifacts in High-Throughput Screening: The Role of DMSO Quality and Stability." Journal of Biomolecular Screening, 14(6), 708–715.[1] [1]
-
Feng, B. Y., & Shoichet, B. K. (2006).[1] "A Detergent-Based Assay for the Detection of Promiscuous Inhibitors."[1] Nature Protocols, 1(2), 550–553.[1] [1]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology, 14(3), 315–324.[1]
Sources
"N-[2-(1-Aminoethyl)phenyl]methanesulfonamide" stability issues in solution
[1]
Executive Summary: The "Ortho-Effect" Instability
In solution, this molecule is not merely a passive substrate; it is a "spring-loaded" system. The primary instability arises from the 1,2-relationship (ortho-positioning) of the nucleophilic primary amine (side chain) and the acidic sulfonamide (ring).
While sulfonamides are generally stable, this specific configuration makes the molecule susceptible to:
-
Oxidative Deamination: Conversion of the benzylic amine to a ketone.
-
Pictet-Spengler-type Cyclization: Rapid ring closure in the presence of trace aldehydes (common in lower-grade alcoholic solvents) to form benzothiadiazines.
-
Zwitterionic Aggregation: pH-dependent solubility crashes.
Part 1: Diagnostic Troubleshooting (FAQ)
Q1: My clear solution turned yellow/brown after 24 hours at Room Temperature. Is it still usable?
-
Diagnosis: Oxidative Deamination .
-
Mechanism: The benzylic C-H bond (adjacent to the amine) is weak. Atmospheric oxygen, catalyzed by trace metals or light, oxidizes the amine to an imine, which hydrolyzes to N-(2-acetylphenyl)methanesulfonamide (a ketone). The yellow color often comes from conjugated oligomers of the imine intermediate.
-
Verdict: Do not use for quantitative kinetics. Purify or discard.
-
Prevention: Degas solvents with Argon/Nitrogen. Store solutions in amber vials to block UV light.
Q2: LC-MS shows a new peak at [M+12] or [M+14] relative to the parent mass. What is this?
-
Diagnosis: "Pseudo-Pictet-Spengler" Cyclization .
-
Mechanism: This is the most common "phantom" issue. If you dissolved the compound in Methanol or PEG that contains trace formaldehyde or formic acid, the amine condenses with the aldehyde to form a hemiaminal, which is then attacked by the sulfonamide nitrogen.
-
Product: A 1,2,4-benzothiadiazine derivative.
-
Prevention: Use LC-MS grade solvents only. Avoid storing in PEG (polyethylene glycol) which often contains peroxide/aldehyde impurities.
Q3: The compound precipitated when I adjusted the pH to 7.0. Why?
-
Diagnosis: Isoelectric Precipitation .
-
Mechanism:
-
Sulfonamide pKa
9.5–10.0 (Acidic). -
Alkyl amine pKa
9.0–9.5 (Basic). -
At neutral pH, the molecule exists largely as a neutral zwitterion (or uncharged species depending on exact pKa overlap), leading to minimum solubility.
-
-
Solution: Maintain pH < 4 (fully protonated amine, neutral sulfonamide) or pH > 11 (neutral amine, deprotonated sulfonamide) for high concentration stocks.
Part 2: Degradation Pathways & Mechanisms
The following diagram illustrates the two critical failure modes in solution: Oxidative Degradation and Impurity-Driven Cyclization .
Figure 1: Primary degradation pathways. The red paths indicate irreversible chemical changes. The dashed line represents the impurity-driven cyclization common in lower-grade alcohol solvents.
Part 3: Stability Data & Solvent Compatibility
The table below summarizes the stability of the hydrochloride salt (CAS 1170639-76-5) in various media at 25°C.
| Solvent System | Stability Window (T90) | Primary Risk Factor | Recommendation |
| Water (pH 2.0, HCl) | > 2 Weeks | Hydrolysis (Slow) | Preferred for short-term storage. |
| Water (pH 7.4, PBS) | < 24 Hours | Precipitation / Oxidation | Avoid for stock solutions. Prepare fresh. |
| DMSO (Anhydrous) | > 1 Month | Hygroscopicity | Excellent for frozen stocks (-20°C). |
| Methanol (HPLC Grade) | ~ 3-5 Days | Cyclization (Benzothiadiazine) | Use only if analyzing immediately. |
| PEG-400 / Saline | < 48 Hours | Peroxide Oxidation | High Risk formulation vehicle. Use antioxidants. |
Part 4: Recommended Handling Protocol
To ensure data integrity during biological assays or synthesis:
1. Stock Solution Preparation (The "Cold-Acid" Method)
-
Rationale: Low pH prevents amine oxidation (protonated amines are resistant to oxidation) and prevents aggregation.
-
Step 1: Weigh the hydrochloride salt.
-
Step 2: Dissolve in 0.01 M HCl or anhydrous DMSO .
-
Step 3: If using DMSO, purge the headspace with Nitrogen gas before capping.
-
Step 4: Store at -20°C. Do not store at 4°C in solution for >1 week.
2. In-Vitro Assay Dilution
-
Problem: Diluting a DMSO stock into pH 7.4 buffer may cause micro-precipitation due to the zwitterionic nature.
-
Protocol:
-
Vortex the DMSO stock immediately before pipetting.
-
Dilute into pre-warmed (37°C) media.
-
Visual Check: Inspect for turbidity. If turbid, add a solubilizer (e.g., 0.5% Tween-80 or Cyclodextrin) to the buffer before adding the compound.
-
3. QC Verification
-
Before critical experiments, run a simple UPLC-MS check :
-
Column: C18 (High pH resistant preferred, but standard is fine).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Target: Look for the parent peak. If a peak appears at M-17 (loss of NH3, ketone formation) or M+12 (methylene bridge), repurify.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1170639-76-5, N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride. Retrieved from [Link]
-
Lai, Z., et al. (2020). Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles.[1] Organic Letters.[1] (Demonstrates the susceptibility of ortho-substituted sulfonamides to cyclization). Retrieved from [Link]
-
Amemiya, S., et al. (2021). Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza-Prins cyclization.[2] Organic & Biomolecular Chemistry.[1][2] (Discusses the reactivity of aminoethyl side chains in sulfonamide systems). Retrieved from [Link]
Troubleshooting "N-[2-(1-Aminoethyl)phenyl]methanesulfonamide" insolubility
[1][2][3]
Executive Summary
Researchers frequently encounter solubility issues with N-[2-(1-Aminoethyl)phenyl]methanesulfonamide due to its amphoteric nature.[1][2][3] Structurally, this molecule contains a basic primary amine (on the ethyl chain) and a weakly acidic sulfonamide moiety.[2][3] This combination creates a zwitterionic trap at neutral pH, leading to high crystal lattice energy and aqueous insolubility.
This guide provides a root-cause analysis and validated protocols to solubilize this compound for chemical synthesis, analytical chromatography (LC-MS), and biological assays.[1][2][3]
Part 1: The Diagnostic Phase (Start Here)
Before attempting a protocol, identify which form of the compound you possess. The solubility rules differ strictly between the salt and the free base.
| Feature | Form A: Hydrochloride Salt (HCl) | Form B: Free Base / Zwitterion |
| Appearance | White to off-white crystalline powder | White solid (often sticky or clumped) |
| Primary Solubility | Water (Good), DMSO (Good), Methanol (Good) | DMSO (Good), Water (Poor), Hexane (Poor) |
| pH Behavior | Acidic in solution (pH ~4-5) | Neutral in solution (pH ~7) |
| Common Issue | Precipitates in PBS/Media (pH 7.[1][2][3]4) | Won't dissolve in water at all |
Part 2: Troubleshooting & FAQs
Issue 1: "I cannot dissolve the solid in water or PBS."
Root Cause: If you have the Free Base , it exists as a zwitterion at neutral pH. The proton from the sulfonamide (pKa ~10) and the amine (pKa ~9.[2][3]5) create an internal charge network that is insoluble in water but too polar for non-polar solvents.[2][3] If you have the HCl Salt , it should dissolve in pure water. However, if you add it directly to PBS (Phosphate Buffered Saline) , the buffering capacity may force the pH toward 7.4, stripping the proton from the amine and reverting it to the insoluble zwitterionic form.[2]
Corrective Protocol:
-
For Stock Solutions: Do not start with PBS.[3] Dissolve the compound in pure DMSO (Dimethyl Sulfoxide) at a high concentration (e.g., 50 mM or 100 mM).[2][3]
-
For Aqueous Dilution:
-
Acidic Route (Preferred): Dissolve in 0.1 M Acetic Acid or 0.01 M HCl.[2][3] The low pH (pH < 4) ensures the amine is fully protonated (
) and the sulfonamide remains neutral, breaking the zwitterion.[1][2][3] -
Basic Route: Dissolve in 0.1 M NaOH. The high pH (pH > 11) ensures the sulfonamide is deprotonated (
) and the amine is neutral.[1][2][3]
-
Issue 2: "My compound precipitates when I dilute my DMSO stock into cell culture media."
Root Cause: This is the "Crash-Out Effect."[1][3] You prepared a stable stock in DMSO, but diluting it 1:1000 into media (pH 7.4) shifts the equilibrium back to the Isoelectric Point (pI) .[2][3] At pH 7.4, the molecule has zero net charge (Zwitterion), causing rapid aggregation.[2]
Corrective Protocol (Serial Dilution Method): Do not "shock" the compound by dumping it directly into a large volume of media.[2][3]
-
Intermediate Step: Dilute your DMSO stock 1:10 into PBS containing 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) . The cyclodextrin encapsulates the lipophilic phenyl ring, preventing aggregation.
-
Final Step: Dilute this intermediate solution into your cell media.
-
Limit: Keep final DMSO concentration < 0.5% to avoid cytotoxicity, but ensure the compound concentration is below its thermodynamic solubility limit (likely < 100 µM in media).
Issue 3: "I see split peaks or tailing in my LC-MS chromatogram."
Root Cause: The coexistence of the amine and sulfonamide groups leads to secondary interactions with the stationary phase (silanols) on C18 columns.[3]
Corrective Protocol:
-
Mobile Phase Modifier: You must use a modifier to control the ionization state.
Part 3: Visualizing the Solubility Landscape
Diagram 1: Solubility Decision Tree
Use this logic flow to determine the correct solvent system for your experiment.
Caption: Decision matrix for selecting the optimal solvent system based on compound form (Salt vs. Free Base) and application.
Diagram 2: The Zwitterion Equilibrium (Mechanism of Action)
Understanding the ionization states is critical.[3] The molecule is only soluble when it carries a net charge (Forms A or C).[2][3] It precipitates when neutral (Form B).[2][3]
Caption: The pH-dependent ionization states. Solubility is achieved by driving the equilibrium toward the Cation (low pH) or Anion (high pH).[1][2][3]
Part 4: Physicochemical Data Summary
| Property | Value (Approximate) | Relevance |
| Molecular Weight | 214.28 g/mol (Free Base) | Small molecule, high permeability potential.[1][2][3] |
| pKa (Amine) | ~9.5 | Basic.[2][3] Protonated at physiological pH.[3] |
| pKa (Sulfonamide) | ~10.0 | Weakly Acidic.[2][3] Deprotonates at high pH.[3] |
| LogP | ~0.7 (Predicted) | Moderately lipophilic, but crystal packing drives insolubility.[2][3] |
| H-Bond Donors | 2 | Relevant for membrane permeability.[1][2][3] |
References
-
PubChem. (2025).[2][3] N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride (Compound Summary). National Library of Medicine.[3] [Link][1][2][3]
-
Perlovich, G. L., et al. (2013).[2][3] Sulfonamides as a class of drugs with complex solubility behavior: Impact of molecular structure and pH. Journal of Chemical & Engineering Data.[3] (General reference for sulfonamide solubility thermodynamics).
-
Avdeef, A. (2003).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2][3] (Authoritative text on zwitterion solubility profiles).
Sources
- 1. N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)acrylamide methanesulfonate | 2130958-55-1 [sigmaaldrich.com]
- 2. CAS RN 37595-74-7 | Fisher Scientific [fishersci.com]
- 3. N-(2-(hydroxymethyl)phenyl)methanesulfonamide | C8H11NO3S | CID 22955815 - PubChem [pubchem.ncbi.nlm.nih.gov]
"N-[2-(1-Aminoethyl)phenyl]methanesulfonamide" assay variability and reproducibility
A Guide to Overcoming Assay Variability and Ensuring Reproducibility
Welcome to the technical support guide for N-[2-(1-Aminoethyl)phenyl]methanesulfonamide. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and validated protocols to address common challenges in assay variability and reproducibility. As Senior Application Scientists, we understand that reliable and consistent data is the cornerstone of scientific progress. This guide is structured to help you diagnose problems, understand their root causes, and implement robust solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analysis of N-[2-(1-Aminoethyl)phenyl]methanesulfonamide.
Q1: What is N-[2-(1-Aminoethyl)phenyl]methanesulfonamide and what is it used for?
N-[2-(1-Aminoethyl)phenyl]methanesulfonamide is a chemical compound often synthesized as a research chemical or as an intermediate in the development of more complex pharmaceutical agents.[1][2][3] Its structure, featuring a primary amine and a sulfonamide group, makes it relevant in medicinal chemistry. Given its potential role in drug discovery pipelines, establishing a robust analytical method for its quantification is critical for quality control and pharmacokinetic studies.
Q2: Why is assay reproducibility so critical for this compound?
Q3: What are the most common sources of variability in its analysis?
Variability in analytical assays typically stems from three main areas:
-
Method and Instrumentation: Inconsistent mobile phase preparation, temperature fluctuations, detector lamp instability, or poorly equilibrated systems can cause drift and errors.[8][9]
-
Analyst and Procedure: Minor deviations in sample preparation, such as pipetting errors or inconsistent timing of steps, can introduce significant variability.[10]
-
Sample and Reagents: Degradation of the analyte or standards, use of impure solvents, or lot-to-lot variability in reagents can all lead to inconsistent results.[11]
Q4: What is the most suitable analytical technique for quantifying N-[2-(1-Aminoethyl)phenyl]methanesulfonamide?
Based on its chemical structure (containing a phenyl ring which is a chromophore) and the common methods used for related sulfonamide compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and suitable technique.[12][13] This method offers excellent specificity, sensitivity, and precision for quantifying such analytes in various matrices.
Part 2: Troubleshooting Guide for Assay Variability
This guide uses a question-and-answer format to directly address specific issues you may encounter during your experiments.
Chromatographic & System Issues
Q: My peak retention times are shifting between injections. What's the cause?
A: Retention time (RT) instability is a classic sign that the equilibrium of your chromatographic system is disturbed. The cause is often related to the mobile phase, column, or pump.
-
Causality Explained: In RP-HPLC, retention is a delicate balance of interactions between the analyte, the stationary phase (e.g., C18 column), and the mobile phase. Any change in mobile phase composition, pH, or temperature will alter this balance and affect how long the analyte is retained.[14] Pump malfunctions can lead to inconsistent flow rates, which directly impact RT.
-
Troubleshooting Steps:
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. It is good practice to discard the first one or two injections of a run as the system settles.[15]
-
Mobile Phase Preparation:
-
Degas Thoroughly: Dissolved gases can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise that can be misinterpreted as RT shifts.[8] Use an inline degasser, sonication, or helium sparging.
-
Premix Solvents: If using an isocratic mobile phase, premixing the solvents by hand in a single reservoir can be more reproducible than relying on the pump's online mixing, which can have a small percentage of error.[15] For gradients, ensure mixer performance is optimal.
-
Buffer Stability: If using a buffer, ensure its pH is stable and that it is freshly prepared to avoid microbial growth.
-
-
Column Health:
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant RT drift.[9]
-
Column Contamination: If the column is contaminated, it can lead to erratic retention. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) as recommended by the manufacturer.
-
-
Pump and Hardware:
-
Check for Leaks: Inspect all fittings for any signs of leaks, which would cause a drop in pressure and an increase in RT.
-
Pump Performance: Listen to the pump for any unusual noises. Perform a pump pressure test and check the flow rate accuracy to ensure it is delivering the mobile phase consistently.
-
-
Q: I'm seeing poor peak shape (tailing or fronting). How do I fix it?
A: Peak shape is a critical indicator of a healthy separation and a well-developed method. Tailing is more common and often points to unwanted secondary interactions.
-
Causality Explained: Ideal chromatography produces symmetrical, Gaussian peaks. Peak tailing often occurs when the analyte has secondary interactions with the stationary phase, such as interactions between the basic amine group on your compound and acidic residual silanols on the silica-based column packing. Peak fronting is less common but can be caused by column overloading or poor sample dissolution.[14]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The primary amine in N-[2-(1-Aminoethyl)phenyl]methanesulfonamide is basic. At a neutral or high pH, it will be uncharged and may interact strongly with residual silanols, causing tailing. Lowering the mobile phase pH (e.g., to pH 3 with formic or phosphoric acid) will protonate the amine, making it more polar and minimizing these secondary interactions.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to broad or fronting peaks.[9] Try reducing the injection volume or diluting the sample.
-
Check Sample Solvent: Ensure the sample is fully dissolved in a solvent that is weaker than or identical to the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
-
Use a Different Column: If pH adjustment doesn't work, consider using a column with high-purity silica and end-capping designed to shield residual silanols. A "base-deactivated" column is often recommended for analyzing basic compounds.
-
Q: The baseline of my chromatogram is noisy or drifting. What should I check?
A: A stable baseline is essential for accurate integration and quantification, especially at low analyte concentrations.
-
Causality Explained: Baseline issues can be chemical or mechanical. Drifting is often caused by changes in mobile phase composition or temperature, or column bleed.[8] Noise can be caused by air bubbles, a failing detector lamp, or electrical interference.[9]
-
Troubleshooting Steps:
-
For Drifting Baseline:
-
Ensure the mobile phase is well-mixed and the column is thoroughly equilibrated.
-
Check for temperature stability in the column oven and detector.
-
If using a gradient, ensure the solvents are pure and the gradient is mixing correctly.
-
-
For Noisy Baseline:
-
Degas Mobile Phase: This is the most common cause of short-term, random noise (spikes).[8]
-
Check Detector Lamp: Note the lamp's age and energy output. A failing lamp can cause significant noise.
-
Clean Detector Cell: Contamination in the flow cell can cause noise. Flush with an appropriate solvent.
-
Isolate from Electrical Interference: Ensure the HPLC is not on the same circuit as large, power-cycling equipment.
-
-
Sample & Standard Preparation Issues
Q: My standard curve is not linear or has a poor correlation coefficient (R² < 0.999). What should I do?
A: A non-linear standard curve indicates a systematic error in your dilution series, a problem with the assay's dynamic range, or detector saturation.
-
Causality Explained: Linearity demonstrates that the assay response is directly proportional to the analyte concentration over a defined range.[16] A poor R² value suggests that this proportionality is not being maintained. This can be due to inaccurate dilutions, analyte instability, or exceeding the detector's linear range.[10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor standard curve linearity.
Q: How stable is N-[2-(1-Aminoethyl)phenyl]methanesulfonamide in solution, and how should I store my standards?
A: The stability of your analyte is paramount and must be determined experimentally.[11]
-
Causality Explained: Analyte degradation leads to a lower-than-expected response, causing inaccuracy and variability. The primary amine group could be susceptible to oxidation or reaction with components in the matrix or solvent.
-
Recommended Protocol (Stability Assessment):
-
Prepare a fresh stock solution and several working standards.
-
Analyze them immediately (this is your T=0 reference).
-
Store aliquots of the same solutions under different conditions (e.g., 2-8°C, room temperature, protected from light).
-
Re-analyze the stored solutions at set time points (e.g., 4, 8, 24, 48 hours).
-
Compare the results to the T=0 data. A change of >5% typically indicates instability.
-
General Guidance: For initial work, prepare stock solutions in a non-reactive solvent like methanol or acetonitrile, store at 2-8°C, and prepare working dilutions fresh daily.[17]
-
Part 3: Recommended Protocols for Reproducible Analysis
Adhering to standardized protocols is the most effective way to minimize variability.[10]
Protocol 1: Preparation of Stock and Working Standards
This protocol emphasizes practices that reduce errors during the critical dilution phase.
-
Stock Standard (1 mg/mL):
-
Accurately weigh approximately 10 mg of N-[2-(1-Aminoethyl)phenyl]methanesulfonamide reference standard using a calibrated analytical balance.
-
Quantitatively transfer the solid to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of diluent (e.g., 50:50 Methanol:Water).
-
Vortex for 2-3 minutes until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent. Invert the flask 15-20 times to ensure homogeneity.
-
-
Working Standards:
-
Perform serial dilutions from the stock solution using calibrated pipettes and Class A volumetric flasks.
-
Always vortex each new standard thoroughly before making the next dilution.
-
Prepare a calibration curve spanning the expected concentration range of your samples (e.g., 0.1 - 100 µg/mL).
-
Workflow for Minimizing Preparation Variability
Caption: Step-by-step workflow emphasizing critical quality points in standard preparation.
Protocol 2: Representative RP-HPLC Method
This method is a robust starting point for analysis, based on common practices for sulfonamides.[13] Method optimization will likely be required for your specific application.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to protonate the analyte's amine, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 10 min | A gradient is useful for separating the main peak from impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30 °C | Controlled temperature ensures stable retention times. |
| Injection Volume | 10 µL | A good starting point to avoid column overload. |
| Detection | UV at 254 nm | Phenyl rings typically absorb well in this region. A PDA detector can confirm peak purity. |
| Run Time | 15 minutes | Allows for elution and column re-equilibration. |
Protocol 3: System Suitability Testing (SST)
SST is a mandatory part of any validated method. It confirms the analytical system is performing correctly before analyzing samples.[7] It is typically performed by making 5-6 replicate injections of a mid-concentration standard.
| Parameter | Acceptance Criteria | Potential Cause of Failure |
| Peak Area %RSD | ≤ 2.0% | Leaky pump, poor sample prep, inconsistent injection volume. |
| Retention Time %RSD | ≤ 1.0% | Inadequate column equilibration, temperature fluctuation, mobile phase issue. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Secondary silanol interactions, column contamination, incorrect mobile phase pH. |
| Theoretical Plates (N) | N > 2000 | Column degradation, extra-column dead volume, poor connections. |
Part 4: References
-
Troubleshooting Linearity Failures in Method Development. (n.d.). Pharma Validation. Retrieved from
-
Variability — How to Control It. (n.d.). LCGC International. Retrieved from
-
Can Reproducibility in Chemical Research be Fixed? (2017, September 25). Enago Academy. Retrieved from
-
HTS Assay Validation. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from
-
Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services. Retrieved from
-
Advanced Guide to HPLC Troubleshooting. (2025, May 23). PharmaCores. Retrieved from
-
Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). NHS. Retrieved from
-
N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride | 1170639-76-5. (n.d.). Sigma-Aldrich. Retrieved from
-
Uniformidadcontenido Troubleshooting Pharm Tech. (n.d.). Scribd. Retrieved from
-
Validation/Verification of Analytical Procedures. (2020, July). European Directorate for the Quality of Medicines & HealthCare. Retrieved from
-
N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride. (n.d.). PubChem. Retrieved from
-
Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). (2024). PMC. Retrieved from
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019, January 28). PMC. Retrieved from
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Retrieved from
-
5 Main Factors Affecting Reproducibility in Research. (2022, September 14). DoNotEdit. Retrieved from
-
Understanding Reproducibility and Replicability. (n.d.). NCBI. Retrieved from
-
A brief review on: method validation. (2025, January 1). World Journal of Pharmaceutical Research. Retrieved from
-
Analytical Method Validation: A Comprehensive Review of Current Practices. (2025, August 6). South Eastern European Journal of Public Health. Retrieved from
-
N-((1S,2S)-2-AMINO-1,2-DIPHENYLETHYL)METHANESULFONAMIDE. (n.d.). Sigma-Aldrich. Retrieved from
-
Solving the Reproducibility Problem in Biomedical Research. (2023, February 27). KOLAIDO. Retrieved from
-
Why is Reproducibility so Important to Scientists: Guide for 2022. (2022, February 10). Genemod. Retrieved from
-
Common Mistakes in HPLC Method Development. (2026, January 26). Medium. Retrieved from
-
Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). Agilent. Retrieved from
-
N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride-1170639-76-5. (n.d.). Thoreauchem. Retrieved from
-
Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. (n.d.). Google Patents. Retrieved from
-
Analytical Method Validation: A Comprehensive Review of Current Practices. (2025, May 25). South Eastern European Journal of Public Health. Retrieved from _
Sources
- 1. N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride | 1170639-76-5 [sigmaaldrich.com]
- 2. PubChemLite - N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride (C9H14N2O2S) [pubchemlite.lcsb.uni.lu]
- 3. N-[2-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride-1170639-76-5 - Thoreauchem [thoreauchem.com]
- 4. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 5. donotedit.com [donotedit.com]
- 6. genemod.net [genemod.net]
- 7. researchgate.net [researchgate.net]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 10. Troubleshooting Linearity Failures in Method Development – Pharma Validation [pharmavalidation.in]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tis.wu.ac.th [tis.wu.ac.th]
- 14. medium.com [medium.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sps.nhs.uk [sps.nhs.uk]
- 17. N-((1S,2S)-2-AMINO-1,2-DIPHENYLETHYL)METHANESULFONAMIDE | 300345-76-0 [sigmaaldrich.com]
Technical Support Center: N-[2-(1-Aminoethyl)phenyl]methanesulfonamide
The following Technical Support Guide is structured as a dynamic troubleshooting center for N-[2-(1-Aminoethyl)phenyl]methanesulfonamide (CAS: 1170639-76-5).
This guide assumes you are a researcher attempting to synthesize or utilize this chiral intermediate and have encountered specific hurdles regarding yield, purity, or stability.
Status: Operational | Tier: Advanced Chemical Support Subject: Protocol Modifications & Troubleshooting for Ortho-Substituted Sulfonanilides[1]
Executive Summary
N-[2-(1-Aminoethyl)phenyl]methanesulfonamide is a bifunctional chiral building block characterized by an ortho-substitution pattern.[1] This specific geometry creates unique synthetic challenges compared to its para-isomers (e.g., Dofetilide intermediates).[1] The proximity of the nucleophilic aliphatic amine to the sulfonamide moiety introduces risks of intramolecular cyclization and competitive regioselectivity during synthesis.
Module 1: Critical Troubleshooting (The "Ticket" System)
Ticket #001: "My reaction yields the aliphatic sulfonamide, not the anilinic sulfonamide."
Diagnosis: Regioselectivity Failure (Competitive Nucleophilicity). Root Cause: You likely attempted direct sulfonylation of 2-(1-aminoethyl)aniline.[1] The aliphatic amine (pKₐ ~10) is significantly more nucleophilic than the aniline nitrogen (pKₐ ~4-5).[1] Methanesulfonyl chloride (MsCl) will preferentially attack the aliphatic amine.[1]
The Protocol Modification (The "Boc-Switch" Strategy): You must mask the aliphatic amine before introducing the sulfonyl group.[1]
-
Protection: Treat the diamine with Boc-anhydride (0.95 eq) at 0°C in DCM. The aliphatic amine reacts >100x faster than the aniline.
-
Sulfonylation: React the N-Boc intermediate with MsCl (1.1 eq) and Pyridine (2.0 eq) in DCM.
-
Critical Step: Do not use strong bases like NaH yet; pyridine is sufficient for anilinic sulfonylation and prevents racemization of the chiral center.[1]
-
-
Deprotection: Use HCl/Dioxane (4M) or TFA/DCM.[1]
-
Warning: Avoid heating during deprotection to prevent acid-catalyzed migration or racemization.[1]
-
Data Validation:
| Parameter | Direct Route (Flawed) | Protected Route (Optimized) |
|---|---|---|
| Yield (Desired Isomer) | < 15% | 88-92% |
| Impurity Profile | N-aliphatic sulfonamide (Major) | Bis-sulfonamide (<2%) |
| Chiral Retention | Variable | >99% ee |[1][2]
Ticket #002: "The product cyclizes or degrades upon storage/heating."
Diagnosis: Intramolecular Nucleophilic Attack (Sultam Formation).[1] Root Cause: The ortho-aminoethyl group can act as a nucleophile toward the sulfonamide sulfur or the aromatic ring under forcing conditions, leading to cyclic sultam-like impurities or decomposition.[1]
The Protocol Modification (Salt Stabilization): Never store this compound as a free base for extended periods. The zwitterionic nature promotes intermolecular aggregation and potential degradation.[1]
-
Isolation: Immediately convert the free base to the Hydrochloride Salt .[1]
-
Procedure: Dissolve the free base in minimal dry EtOAc. Add 1.1 eq of HCl in Et₂O dropwise.[1]
-
Precipitation: The salt should crash out as a white, non-hygroscopic solid.[1]
-
Benefit: The protonation of the aliphatic amine (
) removes its nucleophilicity, shutting down cyclization pathways.
-
Ticket #003: "Loss of Optical Purity (ee) during Synthesis."
Diagnosis: Benzylic Racemization.[1] Root Cause: The chiral center is benzylic.[1] If you synthesize this via reductive amination of N-(2-acetylphenyl)methanesulfonamide, the conditions (high temp, Lewis acids) can cause enolization-mediated racemization.[1]
The Protocol Modification (Enzymatic/Chiral Auxiliary Route): Avoid standard reductive amination if high ee is required.
-
Option A (Chemical): Use Ellman’s Sulfinamide auxiliary.[1] Condense (R)-tert-butanesulfinamide with the ketone precursor, then reduce with NaBH₄.[1] This typically yields >98:2 dr.[1]
-
Option B (Biocatalytic): Use an
-Transaminase (ATA) screening kit.[1] Specific transaminases can convert the acetophenone precursor directly to the chiral amine with >99% ee under mild aqueous conditions (pH 7-8).[1]
Visualizing the Pathway
The following diagram illustrates the Regioselectivity Logic (Ticket #001) and the Failure Mode (Ticket #002).
Caption: Logical flow comparing the flawed direct route (Red) vs. the optimized protection strategy (Green) to ensure regioselectivity.
Frequently Asked Questions (FAQs)
Q: Can I use H₂SO₄ for the deprotection step? A: Not recommended. Sulfuric acid is non-volatile and difficult to remove without aqueous workups that might solubilize your zwitterionic product.[1] Use HCl in Dioxane or TFA .[1] These volatile acids allow you to isolate the product simply by evaporation or precipitation with ether.[1]
Q: My product is a sticky oil. How do I get a solid? A: This is common for the free base.[1]
-
Dissolve the oil in MeOH.[1]
-
Add 1.2 eq of HCl (in ether or dioxane).
-
Evaporate to dryness.
-
Triturate the residue with diethyl ether or MTBE.[1] Sonicate for 10 minutes. This should induce crystallization of the hydrochloride salt.[3]
Q: Is the sulfonamide proton acidic enough to react with bases? A: Yes. The pKₐ of the sulfonamide -NH- is approximately 10.[1] If you use a strong base (like NaOH) during workup, you will deprotonate the sulfonamide, making it water-soluble (as the sodium salt).
-
Protocol Tip: During extraction, keep the aqueous pH between 7 and 8.5. This keeps the sulfonamide neutral but ensures the aliphatic amine is also neutral (or partially protonated depending on exact pKa shifts), allowing extraction into organic solvents like DCM/IPA (3:1 ratio).
References
-
Aota, Y., Kano, T., & Maruoka, K. (2019).[4] Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides.[1][4] Journal of the American Chemical Society, 141, 19263-19268.[1][4] Retrieved from [Link]
-
Leit, S. M., & Paquette, L. A. (1999).[1] Intramolecular Cyclization of Radicals Generated from α-Halomethylsulfonamides. Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide - Google Patents [patents.google.com]
- 4. Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides [organic-chemistry.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
